Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

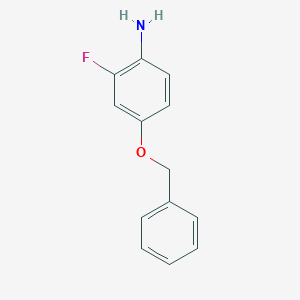

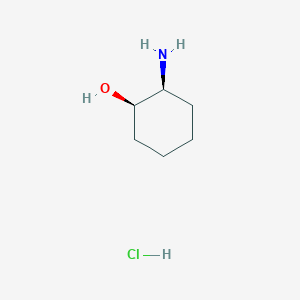

The compound contains several functional groups, including an allyloxy carbonyl group, a tert-butoxycarbonyl (BOC) group, and an amino group. The BOC group is a common protecting group in organic synthesis .

Synthesis Analysis

Tertiary butyl esters, such as the BOC group in this compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the BOC group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis

The tert-butyl group is used in various chemical transformations, and it has relevance in biosynthetic and biodegradation pathways .Scientific Research Applications

Additional Applications of BOC-D-DAP(ALOC)-OH DCHA

Proteomics Research

Summary

In proteomics, BOC-D-DAP(ALOC)-OH DCHA can be used for the synthesis of peptides or proteins that are studied to understand their structure, function, and interactions.

Methods

The compound is utilized to protect amino groups during the synthesis of peptides, which are then assembled into proteins. The Boc group ensures that the amino groups react only when desired.

Results

This application allows for the precise study of protein structures and functions, which is essential for understanding biological processes and developing new drugs .

Enzyme Inhibition Studies

Summary

BOC-D-DAP(ALOC)-OH DCHA may be used in the study of enzyme inhibitors, which can provide insights into enzyme mechanisms and aid in drug discovery.

Methods

The compound can act as a mimic of substrate molecules, binding to the active site of enzymes and thus inhibiting their activity. This can be measured using various biochemical assays.

Results

Such studies can lead to the identification of potential drug candidates that can regulate enzyme activity in pathological conditions .

Chemical Biology

Summary

Chemical biology applications often involve the use of BOC-D-DAP(ALOC)-OH DCHA for the labeling or modification of biological molecules to study cellular processes.

Methods

The compound can be attached to biomolecules, allowing them to be tracked or quantified within cells using different detection methods.

Results

This enables the visualization and analysis of biological pathways, contributing to our understanding of disease mechanisms and the development of therapeutic strategies .

Nanotechnology

Summary

In nanotechnology, BOC-D-DAP(ALOC)-OH DCHA can be used to create functionalized nanoparticles for various applications, including drug delivery and diagnostics.

Methods

The compound can be used to coat nanoparticles, providing a reactive surface for further bioconjugation with targeting molecules or therapeutic agents.

Results

Functionalized nanoparticles can be designed to target specific cells or tissues, enhancing the efficacy and specificity of treatments .

Agricultural Chemistry

Summary

BOC-D-DAP(ALOC)-OH DCHA can be applied in agricultural chemistry to develop new compounds that can act as growth promoters or pesticides.

Methods

The compound’s protective groups can be utilized to modify the structure of agrochemicals, improving their stability and activity.

Results

This leads to the creation of more effective and safer agricultural chemicals, contributing to increased crop yields and protection against pests .

Environmental Science

Summary

In environmental science, BOC-D-DAP(ALOC)-OH DCHA can be used for the synthesis of compounds that help in the detection and removal of pollutants.

Methods

The compound can be incorporated into sensors or absorbents that react with specific pollutants, allowing for their detection and quantification.

Results

Such applications are crucial for monitoring environmental health and developing technologies for pollution remediation .

Future Directions

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXFXVPQJBLFE-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373157 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate | |

CAS RN |

204197-26-2 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)